molecular formula C12H12N2O2S2 B2402050 (3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2199910-97-7

(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2402050
CAS No.: 2199910-97-7
M. Wt: 280.36
InChI Key: UDNDJLFFIWANQI-UHFFFAOYSA-N
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Description

(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a synthetic chemical compound designed for research and development purposes. This molecule features a pyrrolidine core linked to both a thiophene and a thiazole heterocycle, structural motifs frequently investigated in medicinal chemistry for their diverse biological activities . Compounds containing thiophene and thiazole rings are of significant interest in early-stage drug discovery, as they have been shown to possess a range of pharmacological properties. Research on analogous structures has indicated potential for anticancer activity, with some derivatives demonstrating inhibitory effects on cancer cell proliferation in studies against lines such as hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) . Furthermore, such heterocyclic compounds have been explored for their antiviral and antimicrobial applications, often through mechanisms involving the inhibition of key viral or bacterial enzymes . The specific mechanism of action for this compound is subject to ongoing research, but its structure suggests potential as a scaffold for developing inhibitors of specific biological targets. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c15-11(9-2-5-17-8-9)14-4-1-10(7-14)16-12-13-3-6-18-12/h2-3,5-6,8,10H,1,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNDJLFFIWANQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of amino alcohols or through the reduction of pyrrole derivatives.

    Coupling Reactions: The thiazole and pyrrolidine rings are then coupled using appropriate linkers and reagents, such as coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of Thiophene Ring: The thiophene ring can be introduced through a variety of methods, including the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of (3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of Thiazole Ring: Achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
  • Formation of Pyrrolidine Ring: Synthesized via cyclization of amino alcohols or reduction of pyrrole derivatives.
  • Coupling Reactions: The final compound is formed by coupling the thiazole and pyrrolidine rings using coupling agents like EDCI or DCC.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit a broad spectrum of antimicrobial activities. Compounds similar to this compound have demonstrated effectiveness against various pathogens, including bacteria and fungi. For instance, studies indicate that thiazole-based compounds possess significant antibacterial properties, making them promising candidates for antibiotic development .

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer potential. The unique structural attributes of this compound allow it to interact with cancer cell pathways effectively. In vitro studies suggest that these compounds can induce apoptosis in cancer cells while sparing normal cells, showcasing their selectivity and reduced toxicity compared to traditional chemotherapeutics .

Antiparasitic Activity

Recent investigations into thiazole derivatives have revealed their potential as antiparasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds derived from thiazoles have shown enhanced efficacy compared to existing treatments like benznidazole, indicating their potential for developing new therapeutic options for neglected tropical diseases .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of thiazole derivatives for their anticancer properties. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with specific mechanisms involving cell cycle arrest and apoptosis induction .

Study on Antiparasitic Efficacy

Another notable study focused on the antiparasitic effects of thiazole derivatives against T. cruzi. The findings highlighted that certain derivatives displayed superior activity compared to standard treatments, with IC50 values indicating potent inhibition of parasite proliferation at low concentrations .

Mechanism of Action

The mechanism of action of (3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Structural Variations

Key structural differences between the target compound and its analogs are summarized below:

Compound Name Pyrrolidine Substituent Thiophene Substituent Reference
(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone 3-(Thiazol-2-yloxy) Thiophen-3-yl -
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone 3-Hydroxy 3-Methylthiophen-2-yl
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol N/A (non-pyrrolidinyl backbone) Thiophen-2-yl

Key Observations :

  • Hydroxyl groups (as in ) enhance hydrogen bonding, which may increase aqueous solubility compared to the hydrophobic thiazole moiety.
  • Thiophene Position : Thiophen-3-yl (target) vs. thiophen-2-yl () alters electronic distribution. Thiophen-2-yl derivatives are more common in pharmaceuticals (e.g., dopamine receptor ligands), while thiophen-3-yl motifs may influence steric interactions .

Physicochemical and Electronic Properties

While explicit data for the target compound is unavailable, inferences can be drawn from analogs:

  • Solubility : Hydroxyl-containing analogs (e.g., ) likely exhibit higher aqueous solubility due to polar interactions, whereas the thiazole group in the target compound may reduce solubility.
  • Electrostatic Potential: Thiazole’s electron-withdrawing nature could lower electron density on the pyrrolidine ring compared to hydroxylated analogs, affecting reactivity in nucleophilic substitutions .

Pharmacological and Regulatory Considerations

  • Impurity Profiles: Thiophene derivatives in (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) are monitored as impurities in pharmaceuticals, suggesting that structural analogs of the target compound may require stringent purity controls .

Biological Activity

(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that integrates thiazole, pyrrolidine, and thiophene moieties. These structural components are recognized for their significant roles in medicinal chemistry, particularly concerning their diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparisons with similar compounds.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Formation of the Pyrrolidine Ring : Synthesized via cyclization of amino alcohols or reduction of pyrrole derivatives.
  • Coupling Reactions : The thiazole and pyrrolidine rings are coupled using reagents like EDCI or DCC .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects such as:

  • Enzyme Inhibition : The thiazole and thiophene rings can interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to receptors, influencing various signaling pathways.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary data indicate that this compound may exhibit anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .

Case Studies and Research Findings

Recent studies have explored the structure-activity relationship (SAR) of thiazole-based derivatives, indicating that modifications at specific positions can enhance biological activity. For instance:

CompoundEC50 (µM)Biological Activity
9g0.033CFTR corrector
9j0.037CFTR corrector
9b0.087CFTR corrector

These findings suggest that structural variations can significantly impact the potency and specificity of compounds related to this compound .

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeatureUnique Properties
(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(furan-3-yl)methanoneFuran ring instead of thiopheneVarying electronic properties
(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(benzofuran-3-yl)methanoneBenzofuran ringPotentially different biological activity

The unique combination of heterocycles in this compound confers distinct electronic and steric properties that may enhance its bioactivity relative to these analogs .

Q & A

Basic: What are the key synthetic routes for (3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a thiazole-containing precursor (e.g., 3-hydroxypyrrolidine-thiazole derivative) with a thiophene-activated carbonyl electrophile (e.g., thiophen-3-yl-methanone chloride). Key optimization steps include:

  • Solvent selection : Glacial acetic acid or ethanol under reflux (60–80°C) improves cyclization and minimizes side reactions .
  • Stoichiometry : Equimolar ratios of reactants reduce dimerization byproducts .
  • Purification : Recrystallization from ethanol or DMF/ethanol mixtures enhances purity (>95%) .

Example Protocol:

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationGlacial acetic acid, reflux (4 hr)65–7092%
RecrystallizationEthanol, 0°C6098%

Advanced: How can structural contradictions in crystallographic data for related thiophene-thiazole hybrids be resolved?

Methodological Answer:
Conflicting crystallographic data (e.g., bond lengths, dihedral angles) may arise from polymorphic variations or solvent effects. To resolve discrepancies:

  • Single-crystal X-ray diffraction (SCXRD) : Compare torsion angles (e.g., thiophene-thiazole dihedral angles) with structurally analogous compounds like 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone (monoclinic, P2₁/c, β = 91.56°) .
  • Computational validation : Use density functional theory (DFT) to optimize geometry and calculate theoretical bond lengths (mean C–C: 1.52 Å vs. experimental 1.54 Å) .

Key Parameters for Comparison:

ParameterExperimental (Å/°)Theoretical (DFT, Å/°)
C–S bond (thiazole)1.721.69
Thiophene dihedral12.3°11.8°

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., thiophen-3-yl vs. thiophen-2-yl substitution) via aromatic proton splitting patterns (δ 7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 347.08 for C₁₃H₁₄N₂O₂S₂) with <3 ppm error .
  • HPLC-PDA : Monitor stability under stress conditions (e.g., 40°C/75% RH for 14 days; degradation <5%) .

Advanced: How can contradictory biological activity data (e.g., IC₅₀ variability) be analyzed for this compound?

Methodological Answer:
Variability in bioactivity assays (e.g., antimicrobial or antitumor IC₅₀) may stem from:

  • Assay conditions : Compare results under standardized protocols (e.g., fixed pH, serum-free media) .
  • Structural analogs : Benchmark against pyrazolone-thiophene hybrids (e.g., [1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]methanone derivatives with IC₅₀ = 8–12 µM) .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values for thiophene substituents) with activity trends .

Example QSAR Correlation:

Substituentσ (Hammett)IC₅₀ (µM)
Thiophen-3-yl0.1510.2
Thiophen-2-yl0.236.8

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the methanone group .
  • Solubility : Prepare stock solutions in DMSO (10 mM) with aliquots frozen at –80°C (≤3 freeze-thaw cycles) .

Advanced: How can computational methods predict this compound’s binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., COX-2 or kinases). Validate with pyrazolone-thiazole complexes showing hydrogen bonding at Tyr355 and hydrophobic contacts .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .

Docking Results (Example):

TargetBinding Energy (kcal/mol)Key Residues
COX-2–9.2Tyr355, Arg120
CDK2–8.7Leu83, Glu81

Basic: What are the common synthetic byproducts, and how are they identified?

Methodological Answer:

  • Byproducts : Dimerized thiazole derivatives or unreacted thiophene precursors.
  • Detection : LC-MS/MS (MRM mode) identifies dimers (m/z 650–700) and unreacted starting materials .
  • Mitigation : Use excess thiophen-3-yl-methanone chloride (1.2 eq) to suppress dimerization .

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